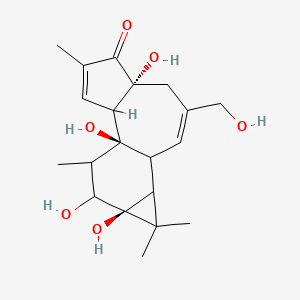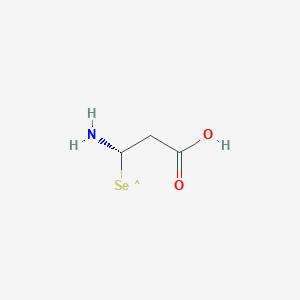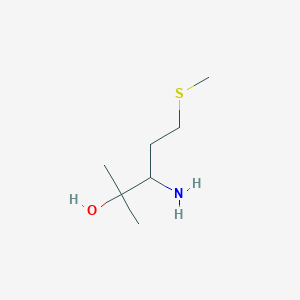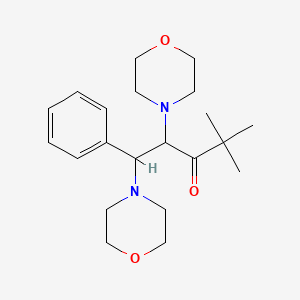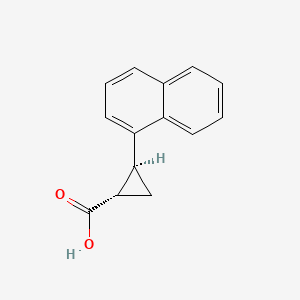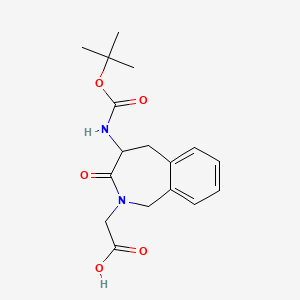
Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-BOC-4-AMINO-2-CARBOXYMETHYL-1,3,4,5-TETRAHYDRO-2H-2-BENZAZEPIN-3-ONE is a complex organic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a tetrahydrobenzazepine core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BOC-4-AMINO-2-CARBOXYMETHYL-1,3,4,5-TETRAHYDRO-2H-2-BENZAZEPIN-3-ONE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Benzazepine Core: This is usually achieved through a cyclization reaction involving an appropriate precursor.
Introduction of Functional Groups: Various functional groups are introduced through a series of reactions, such as alkylation, acylation, and amination.
Protection and Deprotection Steps: Protecting groups like BOC (tert-butoxycarbonyl) are used to protect sensitive amine groups during the synthesis and are later removed under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-BOC-4-AMINO-2-CARBOXYMETHYL-1,3,4,5-TETRAHYDRO-2H-2-BENZAZEPIN-3-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-BOC-4-AMINO-2-CARBOXYMETHYL-1,3,4,5-TETRAHYDRO-2H-2-BENZAZEPIN-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-BOC-4-AMINO-2-CARBOXYMETHYL-1,3,4,5-TETRAHYDRO-2H-2-BENZAZEPIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-BOC-4-AMINO-2-CARBOXYMETHYL-1,3,4,5-TETRAHYDRO-2H-2-BENZAZEPIN-3-ONE : The enantiomer of the compound, which may have different biological activities.
- 4-AMINO-2-CARBOXYMETHYL-1,3,4,5-TETRAHYDRO-2H-2-BENZAZEPIN-3-ONE : Lacks the BOC protecting group, which can affect its reactivity and stability.
Uniqueness
The uniqueness of (S)-BOC-4-AMINO-2-CARBOXYMETHYL-1,3,4,5-TETRAHYDRO-2H-2-BENZAZEPIN-3-ONE lies in its specific stereochemistry and the presence of the BOC protecting group
Eigenschaften
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18-13-8-11-6-4-5-7-12(11)9-19(15(13)22)10-14(20)21/h4-7,13H,8-10H2,1-3H3,(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYRVPXTPVMTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CN(C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B14798070.png)
![(1R,4S,5S,8R)-8-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-6,7-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B14798078.png)
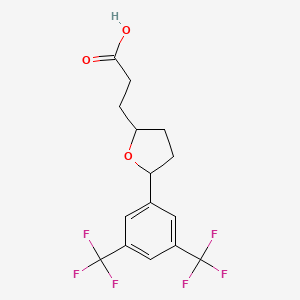
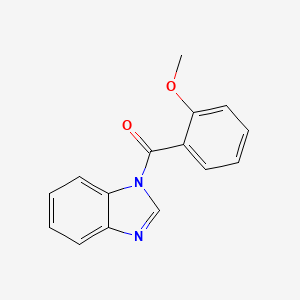
![(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester](/img/structure/B14798109.png)
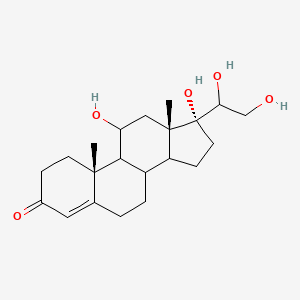
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14798121.png)
![(2E)-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14798124.png)
![4,4'-bi-9,9'-spirobi[9H-fluurene]](/img/structure/B14798131.png)
